(R)-3-Methyl-3-phenylbutan-2-amine
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Overview
Description
®-3-Methyl-3-phenylbutan-2-amine is an organic compound that belongs to the class of amines It is characterized by a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-3-phenylbutan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzyl cyanide and acetone.
Grignard Reaction: Benzyl cyanide is reacted with a Grignard reagent derived from acetone to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to yield ®-3-Methyl-3-phenylbutan-2-amine.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methyl-3-phenylbutan-2-amine may involve:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to facilitate the hydrogenation step.
Purification: The product is purified through distillation or recrystallization to achieve the desired optical purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-3-phenylbutan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-3-Methyl-3-phenylbutan-2-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a neurotransmitter or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Methyl-3-phenylbutan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methyl-3-phenylbutan-2-amine: The enantiomer of ®-3-Methyl-3-phenylbutan-2-amine, differing in optical activity.
Phenethylamine: A structurally similar compound with different pharmacological properties.
Amphetamine: Shares a similar amine structure but has distinct biological effects.
Uniqueness
®-3-Methyl-3-phenylbutan-2-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other structurally related compounds.
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(2R)-3-methyl-3-phenylbutan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3/t9-/m1/s1 |
InChI Key |
HVPWOEYQHJCIKP-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(C)(C)C1=CC=CC=C1)N |
Canonical SMILES |
CC(C(C)(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
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